molecular formula C8H11Cl2NO B1316082 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride CAS No. 1052530-87-6

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride

Cat. No.: B1316082
CAS No.: 1052530-87-6
M. Wt: 208.08 g/mol
InChI Key: FQXYFSATLRRGRO-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride is an organic compound with a phenol group substituted with amino, chloro, and methyl groups

Biochemical Analysis

Biochemical Properties

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group. It also interacts with hydroxylamine to form oximes and hydrazones . These interactions are crucial for understanding the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can participate in free radical bromination and nucleophilic substitution reactions . These interactions result in changes in gene expression and other molecular processes, providing insights into the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride typically involves multi-step organic reactions. One common method includes the chlorination of 3,5-dimethylphenol followed by nitration and subsequent reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorophenol: Similar structure but lacks the methyl groups.

    4-Chloro-3,5-dimethylphenol: Similar structure but lacks the amino group.

    2-Amino-4-chlorophenol: Similar structure but lacks the methyl groups.

Uniqueness

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride is unique due to the presence of both amino and chloro groups along with the methyl groups on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-4-chloro-3,5-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-4-3-6(11)8(10)5(2)7(4)9;/h3,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXYFSATLRRGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052530-87-6
Record name Phenol, 2-amino-4-chloro-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052530-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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